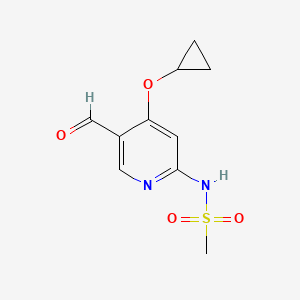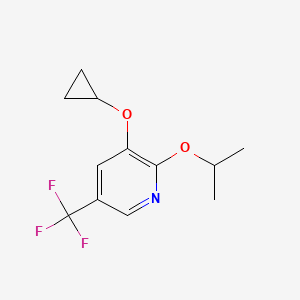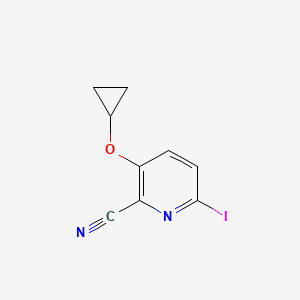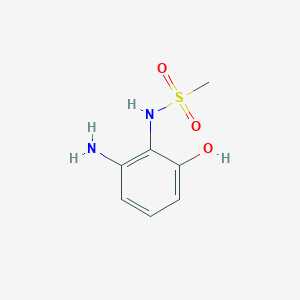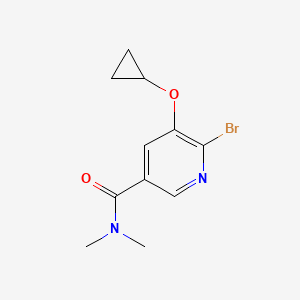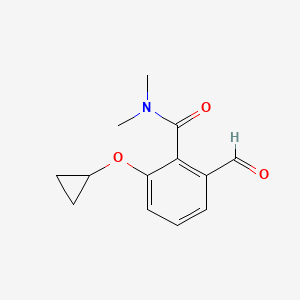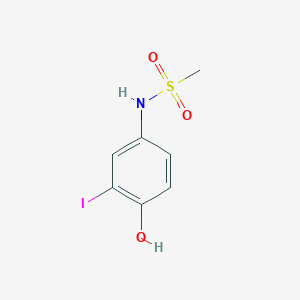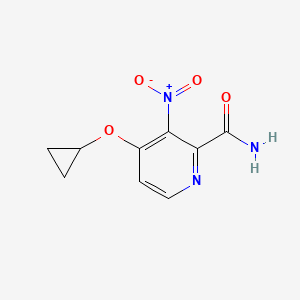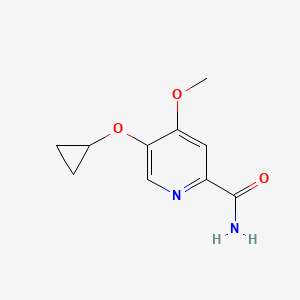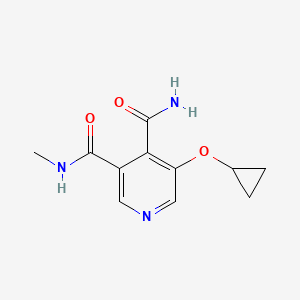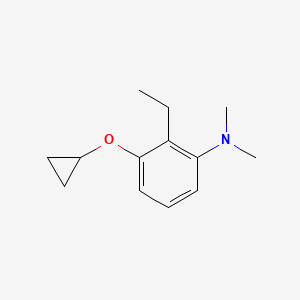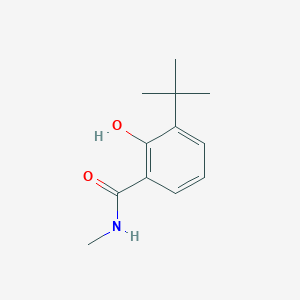
3-Tert-butyl-2-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Tert-butyl-2-hydroxy-N-methylbenzamide can be achieved through several routes. One common method involves the reaction of 3-tert-butyl-2-hydroxybenzaldehyde with N-methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-Tert-butyl-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, particularly in the presence of halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The N-methylbenzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Tert-butyl-2-hydroxy-N-methylbenzamide can be compared with similar compounds such as:
3-tert-Butyl-2-hydroxybenzaldehyde: This compound lacks the N-methylbenzamide moiety and is primarily used as an intermediate in organic synthesis.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar to the previous compound but with a different substitution pattern on the benzene ring.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: This compound has two tert-butyl groups, providing increased steric hindrance and potentially different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-tert-butyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-7-5-6-8(10(9)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI-Schlüssel |
XSZMVIYCWDOBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



